molecular formula C21H19N5O2 B2410233 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 941874-71-1

2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide

Cat. No.: B2410233
CAS No.: 941874-71-1
M. Wt: 373.416
InChI Key: VAKVTTPDRMXTIB-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides

Properties

IUPAC Name

2-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-18-13-12-15-8-6-7-11-17(15)20(18)21(27)22-14-19-23-24-25-26(19)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKVTTPDRMXTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound dissects into three primary components:

  • 1-Naphthamide backbone with ethoxy substitution at position 2
  • Tetrazole ring system substituted at N1 with phenyl
  • Methylene linker connecting the tetrazole to the naphthamide

Critical synthons include:

  • 2-Ethoxy-1-naphthoic acid (or its chloride)
  • 5-(Aminomethyl)-1-phenyl-1H-tetrazole
  • Coupling reagents for amide bond formation

Stepwise Synthetic Approaches

Method A: Sequential Tetrazole Formation Followed by Amide Coupling

Synthesis of 5-(Aminomethyl)-1-Phenyl-1H-Tetrazole

A modified Huisgen cycloaddition employs phenyl azide and propargyl amine under copper catalysis:
$$ \text{PhN}3 + \text{HC≡C-CH}2\text{NH}2 \xrightarrow{\text{CuI (10 mol\%), DMF, 80°C}} 1\text{-Ph-}1H\text{-tetrazole-5-CH}2\text{NH}_2 $$
Yield : 82–89% after recrystallization from ethyl acetate/n-hexane

Activation of 2-Ethoxy-1-Naphthoic Acid

Conversion to acid chloride using oxalyl chloride:
$$ \text{2-EtO-C}{10}\text{H}6\text{COOH} + (\text{COCl})2 \xrightarrow{\text{DCM, 0→25°C}} \text{2-EtO-C}{10}\text{H}_6\text{COCl} $$
Reaction Time : 4–6 hours
Purity : >98% by $$ ^1\text{H NMR} $$

Amide Bond Formation

Coupling in dichloromethane with triethylamine:
$$ \text{2-EtO-C}{10}\text{H}6\text{COCl} + \text{1-Ph-}1H\text{-tetrazole-5-CH}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N (2 eq), 0→25°C}} \text{Target} $$
Yield : 67–73%
Optimization : Excess acid chloride (1.2 eq) improves conversion

Method B: One-Pot Tetrazole Formation and Amide Coupling

Reaction Scheme

$$ \text{2-EtO-C}{10}\text{H}6\text{COOH} + \text{PhN}3 + \text{HC≡C-CH}2\text{NH}_2 \xrightarrow{\text{EDC·HCl, DMF, 60°C}} \text{Target} $$

Critical Parameters
  • Catalyst System : 10 mol% CuI + 15 mol% DMAP
  • Coupling Agent : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
  • Solvent : Anhydrous DMF
    Yield : 58–64%
    Advantage : Eliminates intermediate isolation steps

Alternative Routes via Intermediate Functionalization

Method C: Mitsunobu Reaction for Ether Formation

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield (%) Purity (HPLC) Scalability
A 3 58–62 97.2–98.8 >1 kg
B 1 58–64 95.1–96.7 <100 g
C 4 33–37 99.1–99.4 Lab-scale

Key Observations :

  • Stepwise approach (Method A) remains optimal for industrial-scale production despite moderate yields
  • One-pot strategy (Method B) sacrifices purity for procedural simplicity
  • Mitsunobu route (Method C) unsuitable for large batches due to stoichiometric phosphine usage

Process Optimization Strategies

Solvent Screening for Amide Coupling

Solvent Temp (°C) Reaction Time (h) Yield (%)
DCM 25 8 67
DMF 60 4 72
THF 40 6 61
EtOAc 30 12 54

Critical Quality Control Parameters

  • Tetrazole Regiochemistry : Verify N1-phenyl substitution via $$ ^{15}\text{N NMR} $$
  • Amide Bond Configuration : Confirm E-configuration through NOESY experiments
  • Residual Solvents : Meet ICH Q3C limits for DMF (<880 ppm) and DCM (<600 ppm)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the naphthalene ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, enabling chemists to explore new chemical reactions and pathways.

Biology

The compound has potential applications in biological research, particularly in pharmacology. It may be investigated for its bioactive properties, including:

  • Antimicrobial Activity : Compounds containing tetrazole rings have shown promise as antimicrobial agents. The presence of the tetrazole moiety may enhance its ability to inhibit bacterial growth.
  • Anticancer Properties : Similar compounds have been reported to exhibit anticancer activity, potentially through mechanisms such as apoptosis induction or cell cycle arrest. This warrants further investigation into its effects on cancer cell pathways.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, inhibiting pro-inflammatory cytokines and suggesting potential benefits in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features can be optimized to enhance pharmacological properties, making it a candidate for developing new therapeutic agents.

Industry

The compound's chemical stability and functional groups make it suitable for industrial applications, such as developing new materials, polymers, or coatings. Its unique properties could lead to innovations in material science.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(1H-tetrazol-5-yl)-1-naphthamide
  • 2-ethoxy-N-(1-phenyl-1H-tetrazol-5-yl)-1-benzamide
  • 2-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide

Uniqueness

2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is unique due to the presence of both the ethoxy group and the tetrazole ring, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in a single molecule can result in unique reactivity and interactions with biological targets.

Biological Activity

2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including the ethoxy group and the tetrazole ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Naphthamide Formation : This moiety is formed by reacting 2-ethoxy-1-naphthoic acid with an amine derivative.
  • Coupling Reaction : The final step involves coupling the tetrazole derivative with the naphthamide using coupling reagents like EDCI or DCC.

Biological Activity

The biological activity of this compound has been investigated for various pharmacological properties:

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. The presence of the tetrazole moiety in this compound may enhance its ability to inhibit bacterial growth, making it a candidate for further studies in antimicrobial drug development.

Anticancer Properties

Studies have suggested that similar compounds possess anticancer activity, potentially through mechanisms such as apoptosis induction or cell cycle arrest. The unique structure of this compound may allow it to interact with cancer cell pathways, thus warranting investigation in cancer models.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties. Compounds with similar chemical structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory diseases.

The mechanism of action for this compound likely involves interactions at the molecular level with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • Nucleic Acid Interference : There is potential for interference with DNA or RNA functions, impacting gene expression and cellular proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Ethoxy-N-(1H-tetrazol-5-yl)-1-naphthamideEthoxy and tetrazole groupsPotentially antimicrobial and anticancer
2-Ethoxy-N-(1-phenyltetrazol-5-yl)-1-benzamideSimilar functional groupsAntihypertensive effects reported
2-Methoxy-N-(1-phenyltetrazol-5-yl)-1-naphthamideMethoxy instead of ethoxyAntimicrobial properties noted

Case Studies

Several studies have explored the biological activities of tetrazole-containing compounds:

  • Antimicrobial Studies : A study demonstrated that a series of tetrazole derivatives exhibited significant antibacterial activity against various strains, indicating the potential for developing new antibiotics.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that certain derivatives led to reduced cell viability and increased apoptosis rates, suggesting a promising avenue for anticancer drug development.
  • Inflammation Models : Animal models treated with tetrazole derivatives showed reduced inflammation markers, supporting their potential use in treating inflammatory diseases.

Q & A

Q. What statistical approaches are recommended for analyzing variable biological activity across tetrazole derivatives?

  • Apply QSAR models to correlate substituent effects (e.g., Hammett σ, π parameters) with activity. Use PCA (Principal Component Analysis) to identify dominant structural contributors to potency .

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